molecular formula C7H7BrClF2N B13459018 4-bromo-2,5-difluoro-N-methylaniline hydrochloride

4-bromo-2,5-difluoro-N-methylaniline hydrochloride

Cat. No.: B13459018
M. Wt: 258.49 g/mol
InChI Key: XNNLXIYCPRPFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2,5-difluoro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H6BrF2N·HCl. It is a derivative of aniline, where the aniline ring is substituted with bromine and fluorine atoms, and the nitrogen atom is methylated. This compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-difluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The amine is then brominated and fluorinated under controlled conditions to achieve the desired substitution pattern. Finally, the methylation of the nitrogen atom is carried out, and the product is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with new carbon-carbon bonds .

Scientific Research Applications

4-bromo-2,5-difluoro-N-methylaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2,5-difluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-fluoro-N-methylaniline hydrochloride
  • 4-bromo-2-methylaniline
  • 4-bromo-2,5-dimethoxyamphetamine

Uniqueness

4-bromo-2,5-difluoro-N-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over reactivity and interactions is required .

Properties

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.49 g/mol

IUPAC Name

4-bromo-2,5-difluoro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H6BrF2N.ClH/c1-11-7-3-5(9)4(8)2-6(7)10;/h2-3,11H,1H3;1H

InChI Key

XNNLXIYCPRPFIJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1F)Br)F.Cl

Origin of Product

United States

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